molecular formula C21H22N2O3S B15033090 Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B15033090
M. Wt: 382.5 g/mol
InChI Key: BFSALGAKTACSNS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C21H22N2O3S This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of ethyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may include stirring without solvent at room temperature or using a steam bath at elevated temperatures. Industrial production methods may involve solvent-free reactions or fusion techniques to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with molecular targets and pathways in biological systems. The cyano and quinoline groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N2O3S/c1-3-26-18(25)12-27-21-15(11-22)19(14-9-7-13(2)8-10-14)20-16(23-21)5-4-6-17(20)24/h7-10,19,23H,3-6,12H2,1-2H3

InChI Key

BFSALGAKTACSNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

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